Product packaging for 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one(Cat. No.:)

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Cat. No.: B13580384
M. Wt: 247.13 g/mol
InChI Key: UKJRKFOHFFUFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a high-value spirocyclic compound of interest in advanced organic synthesis and medicinal chemistry research. This chemical serves as a versatile multifunctional building block, identified by the molecular formula C10H15BrO2 and a molecular weight of 247.13 g/mol . Its structure incorporates two key reactive sites: a bromomethyl group, which acts as a potent alkylating agent and allows for further functionalization, and an 8-one carbonyl group, which provides a handle for a variety of reduction or nucleophilic addition reactions. This unique combination makes the compound an excellent precursor for constructing complex molecular architectures, particularly for the synthesis of novel spirocyclic scaffolds that are prevalent in pharmaceutical and material science applications. The spirocyclic core of this compound is of significant research value. Spiro structures are known for their three-dimensional rigidity and are frequently explored in drug discovery to access unexplored chemical space and improve the physicochemical properties of lead compounds. Researchers can utilize this reagent to develop new chemical entities for evaluation as enzyme inhibitors, receptor modulators, or as key intermediates in the total synthesis of natural products. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrO2 B13580384 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one

InChI

InChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2

InChI Key

UKJRKFOHFFUFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)OC1CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 1 Oxaspiro 4.5 Decan 8 One and Analogous Systems

Strategies for the Formation of Spiro[4.5]decane Ring Systems

The spiro[4.5]decane skeleton, characterized by a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, is a common motif in numerous natural products. researchgate.net Its synthesis has been a focal point of organic chemistry, leading to the development of various elegant and efficient strategies. These can be broadly categorized into intramolecular cyclization and intermolecular annulation reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including spirocycles. These reactions involve the formation of a new ring from a single acyclic or cyclic precursor.

One notable approach is the intramolecular Schmidt reaction , which has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides. mdpi.com Another significant strategy involves radical cyclization . For instance, visible-light-promoted radical addition/dearomative cyclization tandem reactions have been developed for constructing spirocycles. acs.org This can involve the intramolecular cyclization of an alkyl radical onto an iminium ion to form the five-membered ring of the spiro[4.5]decane system. mdpi.com A free radical cyclization strategy involving the para-phenolic allylation has also been reported for the synthesis of alkaloids and terpenes possessing spiro[4.5]decane architectures. acs.org

The Conia-ene reaction , specifically the Au(I)-catalyzed vinylogous variant, has been employed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from 4-alkyne tethered cyclohex-2-enones. researchgate.net

Intramolecular Cyclization Method Precursor Type Resulting Spiro[4.5]decane System Key Features
Schmidt ReactionKetones and alkyl azides2-Amino-spiro[4.5]decane-6-ones mdpi.comForms a nitrogen-containing spirocycle.
Radical CyclizationDiethyl 2-bromo-2-(2-methoxybenzyl) malonates and alkyneso-Spiro[4.5]decanes acs.orgVisible-light promoted, dearomative.
Conia-Ene Reaction4-Alkyne tethered cyclohex-2-enonesSpiro[4.5]deca-1,6-diene-8-ones researchgate.netAu(I)-catalyzed, forms functionalized dienes.

Intermolecular Annulation Reactions

Intermolecular annulation reactions involve the joining of two or more separate molecules to form a ring system. These methods are highly convergent and offer a direct route to the spiro[4.5]decane framework.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been adapted for spirocycle formation. wikipedia.org This reaction can occur between a conjugated diene and a dienophile to construct the cyclohexene (B86901) ring of the spiro system. For example, the reaction between 5-methylenefuran-2(5H)-one and chiral dienes has been reported to produce optically active spiro[4.5]decanes. rsc.orgrsc.org

Another powerful intermolecular approach is the [3+2] cycloaddition reaction . A method integrating photocatalysis and organocatalysis has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones from 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. This approach is noted for its mild, metal-free conditions and high diastereoselectivity. researchgate.netmdpi.com

Intermolecular Annulation Method Reactant 1 Type Reactant 2 Type Resulting Spiro[4.5]decane System Key Features
Diels-Alder ReactionConjugated dieneDienophile (e.g., 5-methylenefuran-2(5H)-one)Spiro[4.5]decanes rsc.orgForms a six-membered ring onto a spiro center.
[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-oneN-Cyclopropylaniline2-Amino-spiro[4.5]decane-6-ones mdpi.comPhotocatalytic and organocatalytic, high diastereoselectivity.

Development of the 1-Oxaspiro[4.5]decan-8-one Core

The 1-oxaspiro[4.5]decan-8-one core features a spirolactone, specifically a γ-butyrolactone, fused to a cyclohexanone (B45756) ring. Its synthesis requires methods that can form the heterocyclic ring and incorporate the ketone functionality in the six-membered ring.

Cyclization involving Ketone Moieties

The formation of the oxaspirocycle can be achieved through various cyclization strategies that incorporate or are directed by a ketone moiety. A notable example is the tandem Prins/Pinacol (B44631) rearrangement . A novel Lewis acid-catalyzed Prins/Pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity. rsc.org This reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org The Prins-pinacol rearrangement involves the formation of oxacyclic and carbocyclic ring systems by terminating Prins cyclizations with a pinacol rearrangement in a tandem fashion. nih.govchemistry-reaction.comwikipedia.org

Additionally, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a close analog, has been reported. This compound is a useful synthetic intermediate and can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution. researchgate.net

Precursor Design and Synthesis

The rational design and synthesis of appropriate precursors are critical for the successful construction of the 1-oxaspiro[4.5]decan-8-one core. The choice of precursor dictates the cyclization strategy to be employed.

For Diels-Alder approaches, 5-methylene-2(5H)-furanone has been used as a key precursor. Its reaction with various dienes affords bicyclic and tricyclic spiroadducts, which are precursors to a range of saturated and unsaturated spirolactones. researchgate.netcapes.gov.br

For the Prins-Pinacol strategy, a key precursor is 1-(4-hydroxybut-1-en-2-yl)cyclobutanol , which reacts with a variety of aldehydes (aromatic, aliphatic, heteroaromatic, and α,β-unsaturated) to generate the oxaspiro[4.5]decan-1-one scaffold. rsc.org

The synthesis of the target molecule, 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one, would logically start from a precursor such as 2-methyl-1-oxaspiro[4.5]decan-8-one . The synthesis of this precursor would follow the general strategies for the core structure, for example, by using a substituted diene or dienophile in a Diels-Alder reaction that introduces the methyl group at the desired position.

Introduction of the Bromomethyl Functionality

The final step in the synthesis of this compound is the introduction of the bromomethyl group. This transformation is typically achieved through the bromination of a methyl group at the C2 position of the pre-formed 1-oxaspiro[4.5]decan-8-one core.

A common and effective method for the side-chain bromination of methyl groups attached to heterocyclic or aromatic rings is free radical bromination using N-bromosuccinimide (NBS) . researchgate.net This reaction is typically initiated by light (UV irradiation) or a radical initiator like benzoyl peroxide. The selectivity of NBS for allylic and benzylic C-H bonds is well-established, and it can be applied to the bromination of methyl groups on various heterocyclic systems. For the synthesis of the target compound, the reaction would involve treating 2-methyl-1-oxaspiro[4.5]decan-8-one with NBS in a suitable solvent, such as carbon tetrachloride, under radical-initiating conditions.

Alternatively, methods involving hydrogen bromide and formaldehyde (B43269) can be used for the bromomethylation of aromatic rings, and this chemistry can sometimes be adapted for other systems. manac-inc.co.jp

Method Reagent(s) Substrate Key Features
Free Radical BrominationN-Bromosuccinimide (NBS), radical initiator2-Methyl-1-oxaspiro[4.5]decan-8-oneSelective for the bromination of the methyl group. researchgate.net
BromomethylationHydrogen bromide, ParaformaldehydeAlcohols, Aromatic compoundsCan introduce a CH2Br group directly. manac-inc.co.jp

Bromination of Pre-formed Spirocycles

An alternative synthetic route to this compound involves the direct bromination of a pre-formed 1-oxaspiro[4.5]decan-8-one scaffold. This approach is particularly relevant for introducing a bromine atom at the α-position relative to the lactone carbonyl. However, the direct α-bromination of lactones, especially six-membered rings like the δ-valerolactone component of the target molecule, can be challenging. beilstein-journals.orgbeilstein-journals.org

A robust method developed for the α-bromination of lactones involves a two-step, one-pot procedure. beilstein-journals.org

Ring-Opening and Dibromination: The parent lactone is first treated with bromine (Br₂) and a substoichiometric amount of a catalyst like phosphorus tribromide (PBr₃). This opens the lactone ring to form an intermediate α,ω-dibromocarboxylic acid. beilstein-journals.orgbeilstein-journals.org

Base-Mediated Recyclization: The subsequent addition of a base promotes an intramolecular cyclization via nucleophilic substitution, where the carboxylate displaces one of the bromine atoms, reforming the lactone ring with a bromine atom now situated at the α-position. beilstein-journals.org This ring-closing step is often performed effectively in a two-phase system using a phase-transfer catalyst like a tetraalkylammonium hydroxide (B78521). beilstein-journals.orgbeilstein-journals.org

This methodology avoids harsh conditions and the use of moisture-sensitive reagents like lithium diisopropylamide (LDA), which are often required for generating lactone enolates for subsequent bromination. beilstein-journals.org

Stereocontrol in Bromomethyl Installation

Achieving stereocontrol during the installation of the bromomethyl group is critical for accessing specific stereoisomers of this compound. In the context of bromolactonization of α-allyl carboxylic acids, the stereochemistry is determined during the cyclization step. The use of chiral catalysts is the most effective strategy for controlling the enantioselectivity of this transformation. nii.ac.jp

The proposed mechanism for stereocontrol involves the formation of a well-organized transition state. nii.ac.jp A chiral bifunctional catalyst, such as a BINOL-derived sulfide (B99878), first reacts with the bromine source (e.g., NBP) to form a chiral bromosulfonium species. This species then activates the alkene of the substrate to form a cyclic bromonium ion. Simultaneously, another functional group on the catalyst, such as a hydroxyl group, can interact with the substrate's carboxylic acid via hydrogen bonding. This dual activation brings the reacting partners into a specific, constrained orientation, forcing the intramolecular nucleophilic attack to occur preferentially on one face of the bromonium ion, thus leading to the formation of one enantiomer of the product over the other. nii.ac.jp The stereochemical outcome can often be explained by minimizing steric repulsion between the substrate and bulky groups on the chiral catalyst in the disfavored transition state. nii.ac.jp

Catalytic Approaches to this compound Synthesis

Catalysis, particularly asymmetric catalysis, has become indispensable for the efficient and stereoselective synthesis of complex molecules like spiro-γ-lactones. Catalytic methods offer pathways to these structures with high selectivity while minimizing waste and operational complexity.

Chiral Catalyst Development for Asymmetric Spiroketal Formation

While the target molecule is a spiro-lactone, research into the synthesis of structurally related spiroketal lactones provides significant insights into relevant catalytic strategies. A key challenge in asymmetric catalysis is the simultaneous control of multiple stereogenic elements. acs.org Recent advances have led to the development of domino reactions where a single chiral catalyst orchestrates multiple bond-forming events to construct complex chiral architectures with high stereocontrol. acs.orgacs.org

One prominent strategy is the domino asymmetric electrophilic halocyclization. acs.org This approach has been used to construct spiroketal lactones containing both central and axial chirality. The catalysts are often bifunctional, possessing distinct moieties to activate the electrophile and the nucleophile simultaneously. For example, BINOL-derived chiral bifunctional sulfides have proven highly effective in asymmetric bromolactonizations. nii.ac.jpnih.gov In these catalysts:

The sulfide moiety acts as a Lewis base, activating the electrophilic bromine source (e.g., NBP).

The BINOL backbone provides a rigid chiral scaffold that defines the three-dimensional space around the active site.

A hydroxyl group on the BINOL backbone can act as a Brønsted acid or hydrogen-bond donor, interacting with and orienting the substrate's carboxylate group. nii.ac.jp

This synergistic action within a single molecule allows for the creation of a highly organized transition state, leading to excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr) in the formation of the spirocyclic core. acs.org The development of these catalysts represents a significant step towards the efficient, stereocontrolled synthesis of complex spiro-lactones and related systems. nii.ac.jpresearchgate.net

Table 2: Performance of Selected Chiral Catalysts in Asymmetric Bromolactonization nii.ac.jp
Catalyst TypeKey Structural FeaturesCatalyst Loading (mol%)Typical Enantioselectivity (er)Typical Diastereoselectivity (dr)
BINOL-derived bifunctional sulfideAxially chiral BINOL backbone, sulfide group, hydroxyl group10up to 93:7N/A
Thiourea-based catalystChiral backbone with thiourea (B124793) moiety for H-bonding10-20Variesup to >20:1
Amino-thiocarbamate catalystChiral amine and thiocarbamate functionalities10High (e.g., 96:4)High

Metal-mediated and Organocatalytic Cyclizations

The construction of the 1-oxaspiro[4.5]decane framework, a core structural motif in numerous natural products, has been significantly advanced through the development of sophisticated metal-mediated and organocatalytic cyclization strategies. These methods offer powerful alternatives to traditional acid-catalyzed spiroketalization, often providing superior control over chemo-, regio-, and stereoselectivity under mild reaction conditions. While direct synthesis of this compound using these specific methods is not extensively documented, the cyclization strategies developed for analogous systems are highly relevant and demonstrate the potential for accessing such substituted spiroketal lactones.

Metal-Mediated Cyclizations

Transition metals, particularly late transition metals like gold and palladium, as well as Lewis acidic metals, have proven to be exceptional catalysts for the formation of spiroketal systems. rsc.orgthieme-connect.com These catalysts activate unsaturated precursors, such as alkynes and alkenes, facilitating intramolecular nucleophilic attack by a tethered hydroxyl group to forge the key C-O bonds of the spirocycle.

A notable example is the gold-catalyzed synthesis of unsaturated spiroketals. organic-chemistry.org This methodology often utilizes alkynediol or related precursors, where the gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the hydroxyl groups. To address challenges in regioselectivity, a strategy employing an acetonide protecting group has been developed. This group masks competing nucleophiles, allowing for a stepwise and controlled spiroketalization. The reaction proceeds under mild conditions using a simple gold catalyst like AuCl, affording the desired spiroketals in good yields and with high diastereoselectivity. organic-chemistry.org

Gold-Catalyzed Spiroketalization of Acetonide-Protected Alkynes organic-chemistry.org
SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
Acetonide-protected alkynyl diol 1AuCl (5)DCM231Unsaturated 6,6-spiroketal67
Acetonide-protected alkynyl diol 2AuCl (5)DCM231Unsaturated 6,5-spiroketal65

Another powerful metal-mediated approach involves a Lewis acid-catalyzed tandem Prins/pinacol rearrangement. This cascade process has been successfully applied to the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structurally analogous to the target compound. rsc.org In this reaction, a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), catalyzes the reaction between an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. This initiates a Prins cyclization followed by a pinacol-type rearrangement of the cyclobutanol (B46151) ring to expand into the six-membered carbocyclic ring of the oxaspiro[4.5]decane system. This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants, providing the desired spiro compounds in good yields. rsc.org

Lewis Acid-Catalyzed Prins/Pinacol Cascade for 8-Oxaspiro[4.5]decan-1-ones rsc.org
AldehydeLewis Acid (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
BenzaldehydeTMSOTf (20)DCM-78 to 027-Phenyl-8-oxaspiro[4.5]decan-1-one88
4-ChlorobenzaldehydeTMSOTf (20)DCM-78 to 027-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one85
2-NaphthaldehydeTMSOTf (20)DCM-78 to 02.57-(Naphthalen-2-yl)-8-oxaspiro[4.5]decan-1-one82
CyclohexanecarbaldehydeTMSOTf (20)DCM-78 to 037-Cyclohexyl-8-oxaspiro[4.5]decan-1-one75

Organocatalytic Cyclizations

Organocatalysis has emerged as a complementary and often more environmentally benign approach for the synthesis of complex cyclic and spirocyclic structures. These reactions avoid the use of potentially toxic and expensive metals and can provide high levels of enantioselectivity through the use of chiral catalysts.

In the context of forming spiro[4.5]decane systems, a synergistic approach combining photocatalysis and organocatalysis has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method employs a BINOL-derived phosphoric acid as an organocatalyst in a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines. The reaction proceeds under mild, metal-free conditions and exhibits high atom economy. The chiral phosphoric acid catalyst is crucial for achieving high diastereoselectivity, with ratios of up to 99:1. mdpi.comresearchgate.net

Organocatalytic [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones mdpi.comresearchgate.net
N-Cyclopropylaniline DerivativeOrganocatalyst (mol%)SolventConditionsTime (h)Yield (%)Diastereomeric Ratio (d.r.)
N-Cyclopropylaniline(R)-TRIP (10)DCMBlue LEDs, rt248899:1
N-Cyclopropyl-4-fluoroaniline(R)-TRIP (10)DCMBlue LEDs, rt247299:1
N-Cyclopropyl-3-fluoroaniline(R)-TRIP (10)DCMBlue LEDs, rt248599:1

These examples highlight the utility of modern catalytic methods in constructing the 1-oxaspiro[4.5]decane core and its nitrogen-containing analogues. The principles of alkyne activation by gold catalysts, the orchestration of cascade reactions by Lewis acids, and the stereochemical control exerted by chiral organocatalysts provide a robust toolkit for synthetic chemists. Future research in this area may lead to the direct, asymmetric synthesis of complex targets such as this compound by adapting these powerful cyclization methodologies.

Advanced Spectroscopic and Analytical Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Spirocycles

NMR spectroscopy is the cornerstone of structural elucidation for organic compounds. For a molecule with the complexity of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one, which contains a spirocenter, a stereocenter, and multiple methylene (B1212753) groups in different ring systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

While a standard ¹H NMR spectrum provides initial information on the number and environment of protons, and a ¹³C NMR spectrum does the same for carbons, advanced 1D techniques are required to deconstruct the complex, often overlapping signals inherent to spirocycles.

Distortionless Enhancement by Polarization Transfer (DEPT): This set of experiments is crucial for determining the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). emerypharma.comuvic.ca By running DEPT-90 and DEPT-135 experiments, the carbon signals can be edited based on the number of attached protons. For this compound, a DEPT-135 experiment would show positive signals for the methine (CH) carbon and negative signals for the numerous methylene (CH₂) carbons in both the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, as well as the bromomethyl group. uvic.ca The quaternary spirocenter and the carbonyl carbon would be absent from all DEPT spectra, confirming their substitution pattern. emerypharma.com

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: NOE experiments detect protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry. In the case of this compound, irradiating the proton at the C2 position would likely show an NOE enhancement to specific protons on the cyclohexane ring, helping to establish the relative orientation of the tetrahydrofuran ring with respect to the cyclohexanone (B45756) ring.

Heteronuclear Single Quantum Coherence (HSQC): Although technically a 2D experiment, HSQC is fundamental for establishing direct, one-bond connectivity between protons and the carbons they are attached to. emerypharma.compressbooks.pub Each peak in an HSQC spectrum correlates a specific proton signal with its directly bonded carbon signal. This technique is indispensable for unambiguously assigning the ¹H and ¹³C spectra, especially in regions where signals are crowded. For instance, the distinct signals of the protons adjacent to the carbonyl group (C7 and C9) can be definitively linked to their corresponding carbon resonances using HSQC. sdsu.edu

2D NMR experiments map correlations between nuclei, providing a comprehensive picture of the molecular framework. slideshare.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). emerypharma.comsdsu.edu This allows for the tracing of proton-proton connectivity within distinct spin systems. For this compound, COSY would reveal the coupling network of the protons in the tetrahydrofuran ring and, separately, the coupling pathways within the cyclohexanone ring, such as the correlations from the protons at C7 to C6 and from C9 to C10.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful experiment that shows correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com This is critical for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms. Key HMBC correlations for this molecule would include correlations from the protons on the bromomethyl group to the C2 carbon, and from the protons on C6 and C10 to the spiro-carbon (C5), definitively establishing the spirocyclic junction. Furthermore, correlations from the protons on C7 and C9 to the carbonyl carbon (C8) would confirm the position of the ketone. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment provides the same through-space information as 1D NOE but for all protons simultaneously. libretexts.org Cross-peaks in a NOESY spectrum connect protons that are spatially proximate. This is particularly useful for confirming the three-dimensional structure and stereochemical relationships in rigid cyclic systems like spirocycles. libretexts.org For example, NOESY correlations could elucidate the axial or equatorial positions of protons on the cyclohexane ring and their spatial relationship to the substituents on the tetrahydrofuran ring.

Technique Information Provided Application to this compound
DEPT-135 Differentiates CH/CH₃ (positive) from CH₂ (negative) carbons.Identifies all methylene groups and the single methine group at C2.
HSQC Shows one-bond ¹H-¹³C correlations.Assigns each proton to its directly attached carbon.
COSY Shows ²J and ³J ¹H-¹H (through-bond) correlations.Maps out the proton coupling networks within each of the two rings.
HMBC Shows ²J and ³J ¹H-¹³C (through-bond) correlations.Connects the ring systems and confirms the position of the C=O and CH₂Br groups.
NOESY Shows through-space ¹H-¹H correlations.Determines the stereochemistry and 3D orientation of the rings and substituents.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, crucial structural information.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. longdom.org For this compound (C₁₀H₁₅BrO₂), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. nih.gov Therefore, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. nih.gov HRMS analysis would confirm the molecular formula by matching the exact measured masses of these isotopic peaks to the calculated theoretical values. mdpi.com

Isotopologue Formula Calculated Monoisotopic Mass (Da)
MC₁₀H₁₅⁷⁹BrO₂246.0255
M+2C₁₀H₁₅⁸¹BrO₂248.0235

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or another precursor ion), subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting product ions. researchgate.net The fragmentation pattern provides a roadmap of the molecule's structure. researchgate.net For cyclic ketones and ethers, fragmentation is often complex but can reveal key structural motifs. miamioh.edunih.gov

Predicted fragmentation pathways for this compound would likely include:

Loss of the bromine atom: A primary fragmentation would be the cleavage of the C-Br bond, leading to a fragment ion at m/z 167.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This could lead to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments.

Ring-opening of the tetrahydrofuran: Cleavage adjacent to the ether oxygen is also a common pathway, which could lead to the opening of the five-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification

For this compound, the key diagnostic peaks in the functional group region would be:

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone, typically appearing in the range of 1705-1725 cm⁻¹. masterorganicchemistry.com

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of sp³ C-H bonds in the cyclohexane and tetrahydrofuran rings. vscht.cz

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range, characteristic of the C-O-C stretching vibration of the ether functional group within the tetrahydrofuran ring. libretexts.org

C-Br Stretch: A weaker absorption typically found in the fingerprint region, usually between 500-600 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
KetoneC=O Stretch1705 - 1725Strong, Sharp
AlkaneC-H Stretch2850 - 2960Strong
EtherC-O Stretch1050 - 1150Strong
Alkyl BromideC-Br Stretch500 - 600Medium to Weak

Chiral Chromatography (e.g., HPLC) for Enantiomeric Ratio Determination in Asymmetric Synthesis

In the context of asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, the determination of the enantiomeric excess (ee) is crucial. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary and powerful technique for separating and quantifying enantiomers. heraldopenaccess.usuma.es The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.

The enantiomeric ratio of a synthesized spiroketal, such as a derivative of 1-oxaspiro[4.5]decan-8-one, can be precisely determined by analyzing the crude reaction mixture or the purified product. A sample is dissolved in a suitable solvent and injected into the HPLC system equipped with a chiral column. Detectors such as UV/Vis or circular dichroism (CD) are commonly used for quantification. heraldopenaccess.usresearchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess is then calculated using the areas of the two enantiomeric peaks.

For instance, in a hypothetical asymmetric synthesis of a 1-oxaspiro[4.5]decane derivative, chiral HPLC analysis would yield a chromatogram showing two distinct peaks for the (R) and (S) enantiomers. The integration of these peaks allows for the calculation of the enantiomeric excess, a critical measure of the success of the asymmetric synthesis.

Table 1: Representative Chiral HPLC Data for the Separation of Spiroketal Enantiomers
EnantiomerRetention Time (min)Peak AreaPercentage (%)
(R)-enantiomer12.515000010
(S)-enantiomer15.2135000090

This table presents hypothetical data to illustrate the outcome of a chiral HPLC analysis. Enantiomeric Excess (ee) = |(% Major Enantiomer) - (% Minor Enantiomer)| = |90 - 10| = 80% ee.

X-ray Crystallography for Absolute Stereochemical Assignment (if applicable to analogues)

While chiral chromatography can determine the ratio of enantiomers present, it does not inherently assign the absolute configuration (the actual R/S designation) of the chiral centers. uma.es X-ray crystallography stands as the most definitive and reliable method for the unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govnumberanalytics.comnih.gov

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. nih.gov For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom (like bromine in the target molecule) is present. nih.govsoton.ac.uk

In cases where this compound itself is difficult to crystallize, the synthesis and crystallographic analysis of a crystalline derivative or analogue can provide the necessary structural proof. nih.gov For example, studies on related oxaspiro[4.5]decane systems have successfully utilized single-crystal X-ray diffraction to elucidate their molecular structures. mdpi.comnih.gov The crystallographic data obtained, such as the unit cell dimensions, space group, and atomic coordinates, provide unequivocal evidence of the molecule's absolute configuration.

Table 2: Illustrative Crystallographic Data for an Analogue, 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com
ParameterValue
Empirical FormulaC15H14O5
Formula Weight274.27
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.393(3)
b (Å)10.038(2)
c (Å)11.859(2)
β (°)105.79(3)
Volume (ų)1305.6(5)
Final R indices [I > 2σ(I)]R1 = 0.0568, wR2 = 0.1739

This data is for an analogue and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Reactivity and Derivatization Pathways of 2 Bromomethyl 1 Oxaspiro 4.5 Decan 8 One

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group, being a primary alkyl halide, is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups at this position.

The bromine atom can be readily displaced by other halides. A common method for this transformation is the Finkelstein reaction, where treatment with sodium iodide in acetone (B3395972) can convert the bromomethyl group into the more reactive iodomethyl derivative. This exchange is driven by the precipitation of sodium bromide in the acetone solvent.

Oxygen-based nucleophiles can effectively displace the bromide. Reaction with hydroxide (B78521) sources, such as aqueous sodium hydroxide, leads to the formation of the corresponding alcohol, 2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-one. Furthermore, the synthesis of ethers can be achieved through the Williamson ether synthesis, where the compound is treated with an alkoxide, such as sodium methoxide, to yield the corresponding ether derivative.

Nitrogen and sulfur nucleophiles are also effective in displacing the bromide. msu.edulibretexts.org Amines can react to form primary, secondary, or tertiary amine derivatives, depending on the starting amine used. chemistrysteps.com Similarly, thiols can be converted to their more nucleophilic thiolate anions, which then react to form thioethers. msu.edulibretexts.orgoxfordsciencetrove.com

Table 1: Nucleophilic Substitution Reactions at the Bromomethyl Position

NucleophileReagent ExampleProduct Functional Group
IodideSodium IodideIodomethyl
HydroxideSodium HydroxideAlcohol
AlkoxideSodium MethoxideEther
AmineAmmoniaPrimary Amine
ThiolateSodium ThiolateThioether

The bromomethyl group can be converted into a carboxylic acid derivative through a two-step process. google.comlibretexts.org First, a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, yields the corresponding nitrile. libretexts.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions results in the formation of a carboxylic acid. britannica.com

Reactivity of the Ketone Functionality within the Spirocyclic System

The ketone group in the spirocyclic structure is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.comck12.orglibretexts.org

A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orglibretexts.org For instance, Grignard reagents or organolithium reagents can add to the ketone to form tertiary alcohols after an acidic workup. Another important reaction is the Wittig reaction, where a phosphonium (B103445) ylide is used to convert the ketone into an alkene. libretexts.org Additionally, the ketone can react with hydrogen cyanide to form a cyanohydrin. libretexts.org

Table 2: Nucleophilic Addition Reactions at the Ketone Position

Reagent TypeSpecific ExampleResulting Functional Group
Grignard ReagentMethylmagnesium BromideTertiary Alcohol
Wittig ReagentMethylenetriphenylphosphoraneAlkene
CyanideHydrogen CyanideCyanohydrin

Reduction Reactions and Stereoselective Outcomes

Information regarding the reduction of the ketone at the C8 position of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is not available. Research on the stereoselective outcomes of such reactions, which would be influenced by the steric hindrance of the spirocyclic system and the neighboring bromomethyl group, has not been reported.

Ring-Opening and Rearrangement Processes of the 1-Oxaspiro[4.5]decane Scaffold

Specific studies on the ring-opening and rearrangement of the 1-oxaspiro[4.5]decane scaffold within the context of this compound are absent from the scientific record.

Acid-Catalyzed Hydrolysis Mechanisms

There is no published research detailing the acid-catalyzed hydrolysis of the ether linkage in this compound.

Base-Mediated Rearrangements

Similarly, no studies have been found that investigate base-mediated rearrangements of this specific spirocyclic ketone.

Theoretical and Computational Investigations of 2 Bromomethyl 1 Oxaspiro 4.5 Decan 8 One

Conformational Analysis and Energy Landscapes of Spirocyclic Structures

The cyclohexane (B81311) ring, bearing the C8-ketone, is expected to adopt a distorted chair conformation to minimize steric strain, though twist-boat conformations may also exist as higher-energy intermediates. The presence of the sp³-hybridized C8 carbonyl group slightly flattens the ring in its vicinity. The tetrahydrofuran (B95107) ring can adopt various low-energy conformations, typically described as envelope or twist forms.

The fusion at the spiro center, C5, significantly constrains the rotational freedom of the rings relative to each other. Furthermore, the stereochemistry at the C2 position, bearing the bromomethyl substituent, introduces additional conformational isomers. The bromomethyl group can orient itself in either a pseudo-axial or pseudo-equatorial position relative to the tetrahydrofuran ring, leading to distinct low-energy conformers.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. By performing geometry optimizations on various starting structures, it is possible to locate the stable conformers and calculate their relative energies. These calculations often account for stereoelectronic effects, such as the anomeric effect, which is characteristic of spiroketals and influences the stability of conformations by favoring specific orientations of the oxygen lone pairs with respect to adjacent anti-bonding orbitals. chemtube3d.com

A hypothetical conformational analysis would yield a set of low-energy structures, as illustrated in the table below. The relative energies determine the population of each conformer at thermal equilibrium, which is crucial for predicting the molecule's average properties and reactivity.

Table 1: Hypothetical Relative Energies of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one Conformers Calculated at the B3LYP/6-31G* Level of Theory.
Conformer IDCyclohexane Ring ConformationTetrahydrofuran Ring ConformationBromomethyl Group OrientationRelative Energy (kcal/mol)
Conf-1ChairEnvelope (C4-out-of-plane)Pseudo-equatorial0.00
Conf-2ChairTwist (C3-C4)Pseudo-equatorial0.85
Conf-3ChairEnvelope (C4-out-of-plane)Pseudo-axial2.10
Conf-4Twist-BoatEnvelope (C4-out-of-plane)Pseudo-equatorial5.50

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide profound insights into the electronic properties of a molecule, which are fundamental to its reactivity. nrel.gov For this compound, these calculations can identify reactive sites and predict the feasibility of various chemical transformations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net

For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen atoms (from the ether and ketone functionalities) and the bromine atom, representing the molecule's nucleophilic character. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack. It is anticipated to be a combination of the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond. cureffi.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

FMO analysis can thus predict that the molecule will be susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the carbon atom of the bromomethyl group. The relative energies and orbital coefficients of the LUMO would determine the selectivity of this attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT.
Molecular OrbitalEnergy (eV)Primary Localization
HOMO-9.85Oxygen (ketone) and Bromine lone pairs
LUMO-1.20C=O (π) and C-Br (σ)
HOMO-LUMO Gap8.65-

Reaction Mechanism Studies (e.g., Transition State Analysis for Cyclization and Functionalization)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. e3s-conferences.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, several reactions are plausible. One example is an intramolecular cyclization, where an enolate formed at the α-carbon of the ketone attacks the electrophilic bromomethyl group, potentially forming a new bicyclic system. libretexts.org Another is the nucleophilic substitution of the bromide by an external nucleophile.

To study such a reaction, computational chemists locate the transition state structure, which is a first-order saddle point on the potential energy surface. A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the atomic motion along the reaction coordinate. beilstein-journals.org The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡), a critical factor in determining the reaction rate. By comparing the activation energies for competing pathways, one can predict the major product of a reaction.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water or chloroform, to mimic experimental conditions. researchgate.net Over a simulation time of nanoseconds to microseconds, the trajectory of each atom is tracked.

Analysis of the MD trajectory can reveal:

Conformational Dynamics: The simulation can show transitions between the different stable conformations identified in the conformational analysis, providing insight into the flexibility of the spirocyclic system. tandfonline.com

Solvent Interactions: The formation and breaking of hydrogen bonds or other non-covalent interactions between the molecule and the solvent can be observed. The carbonyl oxygen, for instance, would act as a hydrogen bond acceptor.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

One of the most practical applications of computational chemistry is the prediction of spectroscopic data. researchgate.net These predictions can be invaluable for confirming the identity and structure of a synthesized compound by comparing the calculated spectra with experimental results. nih.gov

NMR Spectroscopy: Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately calculate the magnetic shielding tensors for each nucleus. srce.hr These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For flexible molecules, it is crucial to perform a Boltzmann-weighted average of the chemical shifts from all significantly populated conformers to obtain an accurate prediction. researchgate.net

Infrared (IR) Spectroscopy: The same calculations used to confirm that a structure is a true minimum (frequency calculations) also yield the vibrational frequencies and intensities of the molecule. uhcl.edu These correspond directly to the peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. This allows for the confident assignment of key vibrational modes, such as the characteristic C=O stretch of the ketone (expected around 1715 cm⁻¹) and the C-Br stretch. libretexts.orgpearson.com

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound.
ParameterPredicted ValueHypothetical Experimental Value
¹³C NMR: C=O (C8)209.5 ppm208.9 ppm
¹³C NMR: Spirocenter (C5)108.2 ppm107.5 ppm
¹³C NMR: CH₂Br35.1 ppm34.6 ppm
¹H NMR: H on C24.15 ppm4.10 ppm
IR Frequency: C=O Stretch1718 cm⁻¹ (scaled)1715 cm⁻¹
IR Frequency: C-O Stretch (ether)1095 cm⁻¹ (scaled)1092 cm⁻¹

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Role of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one as a Chiral Pool Synthon

The "chiral pool" refers to the collection of readily available, enantiopure compounds from natural sources that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org This strategy is highly efficient as it circumvents the need for de novo asymmetric synthesis. wikipedia.org While there is a lack of specific literature detailing the synthesis of enantiopure this compound, its parent structure, 1-oxaspiro[4.5]decan-8-one, could potentially be derived from chiral precursors or resolved into its constituent enantiomers.

Should an enantiomerically pure form of this bromo-lactone become available, it would serve as an excellent chiral pool synthon. The defined stereochemistry at the spirocyclic center would be preserved and translated through subsequent synthetic steps, influencing the stereochemical outcome of the final products. This is particularly valuable in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired pharmacological effect.

An efficient method for the enantioselective synthesis of γ-chiral α-spiro-γ-lactones has been achieved through the use of BINOL-derived chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids. nii.ac.jpresearchgate.net This approach could potentially be adapted to produce enantiopure this compound, thereby establishing its role as a valuable chiral building block.

Integration into Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs convergent and divergent strategies to enhance efficiency and generate molecular diversity. wikipedia.orgnumberanalytics.com

Convergent synthesis involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a carbonyl group that can be manipulated, makes it an ideal candidate for such strategies. For instance, the bromomethyl moiety can undergo nucleophilic substitution with a separately synthesized complex fragment, while the ketone can be used to form another key bond, rapidly assembling a complex molecular framework.

Divergent synthesis , on the other hand, allows for the creation of a library of related compounds from a common intermediate. wikipedia.orgnumberanalytics.comresearchgate.net this compound is exceptionally well-suited for this approach. The reactive bromomethyl group can be displaced by a wide array of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. nii.ac.jpnbinno.com Concurrently, the ketone at the C-8 position can undergo a variety of transformations such as olefination, reduction, or addition reactions, further expanding the structural diversity from a single starting material. This divergent approach is particularly powerful in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Synthetic StrategyApplication with this compound
Convergent The bromomethyl group and the ketone can serve as handles to couple with other complex, pre-synthesized fragments.
Divergent A common spirocyclic core can be elaborated into a library of compounds through reactions at the bromomethyl and ketone positions.

Precursor to Densely Functionalized Spirocyclic Scaffolds

Spirocyclic scaffolds are increasingly recognized for their ability to present substituents in well-defined three-dimensional orientations, a desirable feature for interacting with biological targets. tandfonline.comnih.gov The inherent reactivity of this compound makes it an excellent precursor for the synthesis of densely functionalized spirocyclic systems.

The bromomethyl group is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution. nbinno.com For example, reaction with amines can lead to the formation of amino-spiro-lactones, while reaction with thiols can introduce sulfur-containing moieties. Furthermore, the ketone at the C-8 position can be transformed into a variety of other functional groups. It can be reduced to a hydroxyl group, which can then be further functionalized, or it can be converted into an exocyclic double bond via a Wittig reaction, providing a site for further transformations like dihydroxylation or epoxidation.

The lactone ring itself can be opened under basic or acidic conditions to reveal a carboxylic acid and a hydroxyl group, providing two additional points for diversification. This ability to systematically introduce multiple functional groups onto the rigid spirocyclic core allows for the creation of complex and diverse molecular architectures that can be used to probe biological systems. nih.gov

Exploration of its Utility in Analogues of Natural Products and Heterocyclic Systems

Spirolactones are a common structural motif in a variety of natural products with diverse biological activities. researchgate.netnih.govnih.gov The 1-oxaspiro[4.5]decane skeleton is a key feature in several natural products, and the ability to functionalize this core structure is of significant interest in the synthesis of natural product analogues. This compound provides a synthetic entry point to such analogues. The bromomethyl group can be used to append side chains or other ring systems, mimicking the substitution patterns found in natural products.

Future Research Directions and Unexplored Reactivity

Development of Novel Enantioselective Synthetic Pathways

The biological activity of chiral spiroketals is often highly dependent on their stereochemistry. Consequently, the development of enantioselective methods for the synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is of paramount importance. While the specific enantioselective synthesis of this compound has not been reported, several strategies from the broader field of asymmetric synthesis could be adapted.

Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for the enantioselective construction of complex molecules. A potential approach could involve an asymmetric Michael addition of a nucleophile to a cyclohexenone precursor, followed by a diastereoselective spiroketalization. Bifunctional catalysts, capable of activating both the nucleophile and the electrophile, could provide high levels of stereocontrol. nih.gov

Transition metal catalysis offers another promising avenue. Chiral iridium or gold catalysts have been successfully employed in the asymmetric synthesis of spiroketals and spiroaminals through cascade reactions. nih.gov A strategy involving an iridium-catalyzed asymmetric allylation followed by spiroketalization of a suitably functionalized precursor could be envisioned for the synthesis of enantiomerically enriched this compound.

Investigation of Cross-Coupling Reactions at the Bromomethyl Site

The bromomethyl group in this compound is a key functional handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. wikipedia.org The reaction of the bromomethyl group with a variety of boronic acids or their derivatives would allow for the introduction of aryl, heteroaryl, or vinyl substituents. nih.govresearchgate.net This approach would enable the synthesis of a library of analogues with diverse electronic and steric properties.

The Suzuki-Miyaura reaction is well-suited for this purpose due to its mild reaction conditions and broad functional group tolerance. nih.gov Optimization of the catalyst system, including the choice of palladium precursor, ligand, and base, would be crucial to achieve high yields and prevent side reactions. The successful application of this methodology would provide access to a wide range of novel spirocyclic compounds with potential applications in medicinal chemistry and materials science.

Exploration of Photoredox and Electrosynthesis Applications for Spirocycle Modifications

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable methods for organic synthesis, often enabling transformations that are difficult to achieve through traditional thermal methods. rsc.orgrsc.org These techniques could be applied to the modification of the this compound scaffold.

Visible-light-driven photoredox catalysis could be employed for the functionalization of the spirocyclic core. For instance, a photoredox-mediated radical cyclization could be used to construct additional rings onto the spiroketal framework. acs.orgrsc.org Furthermore, the bromomethyl group could serve as a radical precursor under photoredox conditions, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Electrosynthesis offers a metal-free and reagent-free alternative for driving chemical reactions. Anodic oxidation could potentially be used to functionalize the spirocycle, while cathodic reduction could be employed to transform the ketone functionality. The development of an electrosynthetic route to spiroketals, termed eSpiro, highlights the potential of this technology in this area. rsc.org

Computational Design of Novel Spirocyclic Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. news-medical.net These methods can be used to design novel analogues of this compound with desired properties. By understanding the structure-activity relationships of related spirocyclic compounds, it is possible to rationally design new molecules with enhanced biological activity or improved physical properties.

Molecular docking studies can be used to predict the binding of designed analogues to specific biological targets. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity. news-medical.net These computational approaches can help to prioritize synthetic targets and guide the design of more potent and selective compounds.

Expanding the Scope of Downstream Derivatization to Access Diverse Chemical Space

The versatile structure of this compound provides numerous opportunities for downstream derivatization to access a diverse chemical space. The ketone at the C-8 position can be subjected to a wide range of transformations, including reduction to the corresponding alcohol, olefination reactions to introduce carbon-carbon double bonds, and reductive amination to install nitrogen-containing functional groups.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, as demonstrated for structurally related spirocyclic compounds (e.g., >95% purity verification in ). Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical assignments. For example, 1H^1H- and 13C^{13}C-NMR can resolve bromomethyl and spirocyclic moieties, while 2D-NMR (e.g., COSY, HSQC) clarifies connectivity .

Q. What synthetic routes are reported for bromomethyl-substituted spirocyclic ketones like this compound?

  • Methodology : A common approach involves alkylation of preformed spirocyclic ketones using bromomethylating agents (e.g., bromomethyl ethers or bromomethyl halides). For example, describes a reaction where LDA (lithium diisopropylamide) deprotonates a spirocyclic ketone, enabling nucleophilic substitution with electrophilic bromine sources. Alternative routes may involve ring-closing metathesis or oxidative cyclization, though bromination regioselectivity must be carefully controlled .

Q. How should researchers handle safety risks associated with this compound during synthesis and storage?

  • Methodology : Due to its acute toxicity (oral, dermal) and respiratory irritation potential ( ), use fume hoods, nitrile gloves, and eye protection. Storage under inert atmosphere (N2_2 or Ar) in sealed containers at 2–8°C minimizes degradation. For spills, avoid dust generation and use adsorbents like vermiculite .

Advanced Research Questions

Q. How can stereochemical outcomes in bromomethyl-substituted spirocyclic ketones be rationalized during synthesis?

  • Methodology : Computational modeling (e.g., DFT calculations) predicts steric and electronic effects influencing bromomethyl addition. highlights crystal structure data showing chair conformations in cyclohexane rings, which stabilize specific stereoisomers. Experimental validation via X-ray diffraction or NOESY NMR can resolve ambiguities. For instance, the 69.89° dihedral angle in a related compound ( ) suggests preferential axial-equatorial substitution .

Q. What strategies address contradictions in spectroscopic data for bromomethyl spiro compounds?

  • Methodology : Discrepancies in NMR or mass spectra often arise from dynamic processes (e.g., ring puckering or bromine lability). Variable-temperature NMR can identify conformational exchange. For example, broadening of bromomethyl proton signals at low temperatures indicates restricted rotation. High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF confirms molecular ion integrity, distinguishing degradation products .

Q. How can cross-coupling reactions be optimized using this compound as a building block?

  • Methodology : The bromomethyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. demonstrates boron-containing spirocycles as cross-coupling partners. Optimize catalyst systems (e.g., Pd(dba)2_2/XPhos) and solvent polarity (e.g., THF/DMF mixtures) to balance reactivity and spirocycle stability. Monitor reaction progress via LC-MS to detect byproducts like dehalogenation or ring-opening .

Q. What are the stability implications of the bromomethyl group under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. HPLC-MS identifies hydrolysis products (e.g., hydroxymethyl derivatives) in acidic/basic conditions. Kinetic studies using Arrhenius plots predict shelf life. For example, notes that bromomethyl compounds are prone to hydrolysis, necessitating anhydrous handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.